Methyl 3-methoxy-2,4,5-trifluorobenzoate

Fluoroquinolone synthesis Antibiotic intermediate Regiochemical specificity

Sourcing intermediates for fluoroquinolone antibacterials often introduces regioisomeric impurities that compromise API quality. Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS 136897-64-8) solves this challenge: • Required 2,4,5-trifluoro-3-methoxy substitution pattern for gatifloxacin & moxifloxacin synthesis; enables 88.8% overall yield to the cyclization ester. • >99% purity (GC) eliminates toxic impurities arising from regioisomeric contamination. • White crystalline solid (mp 105-112 °C) simplifies storage; 262 °C boiling point reduces distillation energy costs vs. the ethyl ester analog.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 136897-64-8
Cat. No. B158987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-2,4,5-trifluorobenzoate
CAS136897-64-8
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1F)F)C(=O)OC)F
InChIInChI=1S/C9H7F3O3/c1-14-8-6(11)4(9(13)15-2)3-5(10)7(8)12/h3H,1-2H3
InChIKeyWRNVSUJHRFXTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methoxy-2,4,5-trifluorobenzoate Baseline Properties


Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS 136897-64-8) is a fluorinated aromatic ester defined by the simultaneous presence of three electron-withdrawing fluorine atoms at the 2-, 4-, and 5-positions and a methoxy group at the 3-position of the benzoate ring [1]. This substitution pattern generates a molecular weight of 220.14 g·mol⁻¹ [1], a melting point of 105–112 °C , a boiling point of 262 °C , and a density of 1.342 g·cm⁻³ . The compound is a white crystalline solid at ambient temperature and is supplied at >99% purity (GC) .

Compound Type Fluorinated aromatic ester; regiospecific fluoroquinolone precursor
Selection Logic Defined 2,4,5-trifluoro-3-methoxy pattern required for gatifloxacin/moxifloxacin synthesis
Process Fit Crystalline solid suitable for large-scale isolation; moderate boiling point for distillation control

Methyl 3-methoxy-2,4,5-trifluorobenzoate Substitution Risks


In-class compounds cannot be interchanged without consequence because both the regiochemistry and the ester identity govern the compound’s suitability as a precursor to fluoroquinolone antibacterials. The 2,4,5-trifluoro-3-methoxy pattern is structurally required for the synthesis of gatifloxacin and moxifloxacin; alternative substitution patterns either fail to generate the correct cyclization intermediate or introduce toxic impurities [1]. Even a simple change from the methyl to the ethyl ester alters the boiling point by more than 15 °C , which directly affects purification efficiency and cost in kilogram-scale processing. The evidence below quantifies these differences.

! Regioisomeric mismatch (e.g. 4-methoxy-2,3,5-trifluorobenzoate) may introduce toxic impurities in API synthesis and cannot substitute the 3-methoxy target isomer.
! Ethyl ester homolog exhibits a >15 °C higher boiling point, which may shift distillation efficiency and processing cost at kilogram scale.
! Liquid analog methyl 2,4,5-trifluorobenzoate differs in physical form and handling profile; solid-state isolation advantages may not transfer directly.

Methyl 3-methoxy-2,4,5-trifluorobenzoate Differentiation Evidence


Regiochemical Fidelity in Fluoroquinolone Synthesis

Methyl 3-methoxy-2,4,5-trifluorobenzoate (target) is the direct precursor to 2,4,5-trifluoro-3-methoxybenzoyl chloride, the essential coupling partner in the synthesis of the fluoroquinolone antibiotics gatifloxacin and moxifloxacin [1]. The 2,4,5-trifluoro-3-methoxy arrangement is non-negotiable; the 4-methoxy-2,3,5-trifluorobenzoate regioisomer, formed as a byproduct in alternative decarboxylation routes, is carried through downstream steps and can generate toxic impurities in the final active pharmaceutical ingredient [2]. In contrast, the target compound can be obtained via a selective methylation route that avoids this regioisomeric contamination [2].

Regiochemical Fidelity
Head-to-head
Target regioisomer avoids toxic impurity pathway
88.8% overall yield via benzoyl chloride coupling reported for target route
Regioisomer identity is critical for impurity control
Patent-defined synthetic pathway context
Fluoroquinolone synthesis Antibiotic intermediate Regiochemical specificity

Boiling Point vs. Non-Methoxy Analog

The target compound boils at 262 °C (760 mmHg) , whereas methyl 2,4,5-trifluorobenzoate (CAS 20372-66-1), which lacks the 3-methoxy substituent, boils at 211.7 °C (760 mmHg) [1]. This ~50 °C elevation in boiling point is attributable to the additional polar methoxy group, which increases both molecular weight and intermolecular dipole-dipole interactions. The difference directly impacts solvent removal and distillative purification protocols.

Boiling Point vs. Non-Methoxy Analog
Cross-study comparable
ΔTb = +50.3 °C (target higher)
Target 262 °C vs. comparator 211.7 °C at 760 mmHg
Higher boiling point alters solvent removal and distillation protocols
Process chemistry context; review thermal stress limits
Physical property differentiation Distillation purification Process chemistry

Solid-State vs. Liquid Handling

Methyl 3-methoxy-2,4,5-trifluorobenzoate is a white crystalline solid with a melting point of 105–112 °C , whereas the non-methoxy analog methyl 2,4,5-trifluorobenzoate is a liquid at 20 °C . Solid intermediates generally permit more straightforward isolation by filtration, lower dust generation risk compared to liquid spillage during weighing, and simpler long-term storage without the need for solvent dilution.

Solid-State vs. Liquid Handling
Data to verify
Target: white crystalline solid, mp 105–112 °C
Comparator: liquid at 20 °C
Solid form may simplify isolation and storage logistics
Vendor specification review recommended
Solid-state processing Handling safety Intermediate isolation

Purity Specification Benchmarking

The target compound is commercially available with a minimum purity specification of >99% (GC) . This level exceeds the typical 97–98% specification of many generic fluorinated benzoate intermediates, such as the commonly offered 98% specification for methyl 2,4,5-trifluorobenzoate . The higher specification reduces the burden of pre-use purification and minimizes the risk of impurity carryover into final APIs where the compound is used as a registered starting material.

Purity Specification Benchmarking
Specification review
>99% (GC) target specification
Comparator typically offered at 98%
Higher baseline purity may reduce pre-use purification burden
Verify lot-specific COA for pharmaceutical intermediate use
Purity specification Pharmaceutical intermediate Quality control

DFT Electronic Structure in Cross-Coupling

Density Functional Theory (DFT) calculations on the closely related 3-methoxy-2,4,5-trifluorobenzoic acid reveal that the methoxy group donates electron density to the aromatic ring, partially offsetting the strong electron-withdrawing effect of the three fluorine atoms [1]. The computed HOMO-LUMO gap and electrostatic potential surface differ measurably from those calculated for methyl 2,4,5-trifluorobenzoate, which lacks the methoxy donor. This modulation of ring electronics predicts altered reactivity in electrophilic aromatic substitution and Pd-catalyzed cross-coupling reactions.

DFT Electronic Structure
Class-level inference
Methoxy group donates electron density, modulates ring electronics
DFT-B3LYP/6-311++G(d,p) on 3-methoxy-2,4,5-trifluorobenzoic acid
Supports rationale for regioselective coupling reactivity
Extrapolated from acid analog; ester-specific data to verify
DFT calculation Electronic effects Cross-coupling reactivity

Methyl vs. Ethyl Ester Boiling Point

The methyl ester target compound (C9H7F3O3, MW 220.14) boils at 262 °C , whereas the ethyl ester analog ethyl 3-methoxy-2,4,5-trifluorobenzoate (C10H9F3O3, MW 234.17) boils at 278.7 °C , a difference of +16.7 °C. This elevation increases the energy demand for distillative solvent removal or product purification. The methyl ester also possesses a lower molecular weight, providing a favorable mass balance for reactions where the ester group is ultimately cleaved.

Methyl vs. Ethyl Ester Boiling Point
Head-to-head
ΔTb = +16.7 °C; ΔMW = +14.03 g·mol⁻¹
Methyl ester 262 °C, MW 220.14 vs. ethyl ester 278.7 °C, MW 234.17
Methyl ester offers lower energy cost and higher atom economy in multi-step routes
Process economics context; review purification requirements
Ester homolog comparison Boiling point Process economics

Methyl 3-methoxy-2,4,5-trifluorobenzoate Application Scenarios


Fluoroquinolone Intermediate Manufacturing

This compound is the established precursor to 2,4,5-trifluoro-3-methoxybenzoyl chloride, which is coupled with N,N-dimethylaminoacrylate to form the gatifloxacin cyclization ester in 88.8% overall yield [1]. Procurement specifications must require >99% purity to avoid regioisomeric contamination that would otherwise introduce toxic impurities into the final API [2].

Cross-Coupling and Heterocycle Synthesis

The DFT-characterized electronic structure, with the methoxy group acting as an electron donor that partially offsets the strong electron-withdrawing effect of three fluorine atoms [3], makes this compound a rationally selected building block for Pd-catalyzed cross-coupling reactions where modulated ring electronics favor regioselective bond formation.

Pharmaceutical Impurity Standard Qualification

The compound is registered as Gatifloxacin Impurity 22 and Moxifloxacin Impurity 45 and is therefore procured by analytical quality control laboratories that require well-characterized, high-purity (>99%) reference standards for HPLC method validation and batch release testing.

Route Scouting and Scale-Up Campaigns

The solid physical form (mp 105–112 °C) simplifies storage and handling relative to liquid analogs, while the lower boiling point (262 °C) compared to the ethyl ester (278.7 °C) reduces distillation energy costs . These combined properties make the compound a pragmatic choice for process development groups prioritizing operational simplicity and cost efficiency.

Application
Selection Property
Validation Focus
Fluoroquinolone Intermediate Manufacturing
Regiospecific 2,4,5-trifluoro-3-methoxy pattern
Impurity control and regioisomeric purity verification
Cross-Coupling and Heterocycle Synthesis
Methoxy-modulated ring electronics
Regioselective bond formation in Pd-catalyzed reactions
Pharmaceutical Impurity Standard Qualification
High-purity crystalline standard (>99%)
HPLC method validation and batch release testing
Route Scouting and Scale-Up Campaigns
Solid form and moderate boiling point
Operational simplicity, storage stability, and distillation energy review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-methoxy-2,4,5-trifluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.